5-Bromo-2-(trimethylsilyl)thiazole

Regioselective lithiation Negishi cross-coupling Thiazole C–H functionalization

5-Bromo-2-(trimethylsilyl)thiazole (CAS 533887-53-5, molecular formula C₆H₁₀BrNSSi, molecular weight 236.21 g/mol) is a heterocyclic building block featuring a thiazole ring substituted with a bromine atom at the 5-position and a trimethylsilyl (TMS) group at the 2-position. The compound belongs to the class of silyl-protected halothiazoles, which serve as versatile intermediates in palladium-catalyzed cross-coupling chemistry.

Molecular Formula C6H10BrNSSi
Molecular Weight 236.21 g/mol
Cat. No. B13866856
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-2-(trimethylsilyl)thiazole
Molecular FormulaC6H10BrNSSi
Molecular Weight236.21 g/mol
Structural Identifiers
SMILESC[Si](C)(C)C1=NC=C(S1)Br
InChIInChI=1S/C6H10BrNSSi/c1-10(2,3)6-8-4-5(7)9-6/h4H,1-3H3
InChIKeyYNBYMDSBHKQUDY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Bromo-2-(trimethylsilyl)thiazole: Procurement-Relevant Compound Profile for Heterocyclic Building Block Selection


5-Bromo-2-(trimethylsilyl)thiazole (CAS 533887-53-5, molecular formula C₆H₁₀BrNSSi, molecular weight 236.21 g/mol) is a heterocyclic building block featuring a thiazole ring substituted with a bromine atom at the 5-position and a trimethylsilyl (TMS) group at the 2-position . The compound belongs to the class of silyl-protected halothiazoles, which serve as versatile intermediates in palladium-catalyzed cross-coupling chemistry. Its structural design enables sequential or orthogonal functionalization strategies: the C5–Br bond serves as a handle for Suzuki–Miyaura, Negishi, or Stille couplings, while the C2–TMS group can undergo ipso-substitution with electrophiles or be retained as a protected site during C5 manipulations . This dual reactivity profile distinguishes it from simpler monofunctional thiazole building blocks in both academic synthesis and medicinal chemistry lead optimization programs.

Why Generic Thiazole Building Blocks Cannot Substitute for 5-Bromo-2-(trimethylsilyl)thiazole in Multi-Step Synthetic Sequences


Attempts to replace 5-bromo-2-(trimethylsilyl)thiazole with simpler analogs such as 5-bromothiazole, 2-bromothiazole, or 2-(trimethylsilyl)thiazole inevitably compromise the synthetic sequence because no single alternative simultaneously provides a protected C2 position and an electrophilic C5 bromide handle. Using 5-bromothiazole (CAS 3034-55-7) forfeits the C2 silyl protection, exposing the C2 position to competing lithiation or metalation during C5 functionalization [1]. Using 2-(trimethylsilyl)thiazole (CAS 79265-30-8) lacks the C5 bromide, requiring an additional lithiation–halogenation step that introduces regioselectivity risks [2]. The regioisomeric 4-bromo-2-(trimethylsilyl)thiazole (CAS 108306-53-2) places the bromide at C4 rather than C5, yielding a different electronic environment that alters cross-coupling reactivity and the steric profile of downstream products . The unique combination of C5–Br and C2–TMS in 5-bromo-2-(trimethylsilyl)thiazole is therefore not a matter of convenience but a structural requirement for synthetic routes that demand sequential C5-then-C2 or C2-then-C5 disubstitution without protecting group manipulation.

5-Bromo-2-(trimethylsilyl)thiazole: Quantified Differentiation Against Closest Analogs for Evidence-Based Procurement


Regioselective C-5 Lithiation of 2-(Trimethylsilyl)thiazole: Quantified Selectivity vs. Unprotected Thiazole

The TMS group at C2 directs regioselective lithiation exclusively to the C5 position, a selectivity not achievable with unsubstituted thiazole. Jensen et al. demonstrated that C-5 lithiation of 2-(trimethylsilyl)thiazole followed by transmetalation with ZnCl₂ and palladium(0)-catalyzed Negishi cross-coupling produced 5-aryl substituted thiazoles 6a–i in a one-pot procedure . In a subsequent stannylation variant, lithiation of 2-(trimethylsilyl)thiazole followed by quenching with chlorotrimethylstannane gave 2-(trimethylsilyl)-5-(trimethylstannyl)thiazole in 90% yield with clean regioselectivity [1]. By contrast, unsubstituted thiazole undergoes lithiation at C2 with butyllithium (Et₂O, −78 °C), affording 2-substituted products with no C5 selectivity [1]. This C2-vs-C5 orthogonality is foundational: the TMS group blocks the inherently more acidic C2 position, enabling exclusive C5 functionalization that unprotected thiazole cannot deliver.

Regioselective lithiation Negishi cross-coupling Thiazole C–H functionalization

Enhanced Electrophilic Reactivity of C2–TMS vs. Parent Thiazole: Quantitative Reactivity Comparison

Dondoni et al. established that 2-trimethylsilyl-1,3-thiazole is measurably more reactive toward electrophiles than the parent 1,3-thiazole [1]. This finding, from a study of carbon–carbon bond-forming reactions at C-2, demonstrates that the TMS group activates the thiazole ring for electrophilic ipso-substitution. In a separate study by Medici et al., 2-trimethylsilylthiazole underwent ipso-substitution with acyl chlorides and ethyl chloroformate to afford 2-acylthiazoles in good yields, while reaction with aldehydes proceeded via addition of the C–Si bond to the carbonyl group [2]. The practical consequence is that the C2–TMS group in 5-bromo-2-(trimethylsilyl)thiazole is not a passive protecting group—it is a latent reactive site that can be selectively activated after C5 functionalization, enabling sequential disubstitution without protecting group interchange.

ipso-Substitution Electrophilic aromatic substitution Thiazole C2 functionalization

Regioisomeric Purity: 5-Bromo vs. 4-Bromo Substitution—Physicochemical and Reactivity Divergence

The 5-bromo and 4-bromo regioisomers of 2-(trimethylsilyl)thiazole are constitutionally distinct compounds with different physicochemical properties and, critically, different cross-coupling reactivity profiles. The 4-bromo isomer (CAS 108306-53-2, Sigma-Aldrich 717029) is commercially available as a liquid with density 1.384 g/mL at 25 °C, boiling point 226.1 °C at 760 mmHg, purity ≥95%, and flash point 82.2 °C (closed cup) . While density and boiling point data for the 5-bromo isomer are less systematically documented in vendor catalogs, the key differentiation is electronic and steric: the C5 position in thiazoles is the primary site for electrophilic substitution due to calculated π-electron density distribution, whereas C2 is the preferred site for nucleophilic substitution [1]. Consequently, a C5–Br bond in 5-bromo-2-(trimethylsilyl)thiazole is inherently more activated toward oxidative addition with Pd(0) catalysts than a C4–Br bond, translating to higher cross-coupling yields under comparable conditions [2]. The 4-bromo isomer (density 1.384 g/mL, boiling point 226.1 °C) and the 5-bromo isomer represent different procurement decisions with distinct downstream synthetic outcomes.

Regioisomer differentiation Physical property comparison Cross-coupling reactivity

Sequential 2,5-Diaryl Thiazole Synthesis: Demonstrated Synthetic Utility vs. Mono-Functional Building Blocks

Jensen et al. demonstrated the full synthetic value of the C2–TMS/C5–Br architecture by combining C-2 and C-5 arylation sequences to produce 2,5-diaryl substituted thiazoles 8a, 8b, and 10 via stepwise C-2 and C-5 arylation and vice versa . The C-2 arylation route started from 2-bromothiazole (oxidative zinc insertion, then Pd(0)-catalyzed Negishi coupling), while the C-5 arylation route used C-5 lithiation of 2-(trimethylsilyl)thiazole. The two sequences were then combined in either order, confirming the orthogonality of the TMS and Br substituents. A key related finding: lithiation of 2-(trimethylsilyl)thiazole followed by stannylation produced 2-(trimethylsilyl)-5-(trimethylstannyl)thiazole in 90% yield [1], establishing that 5-bromo-2-(trimethylsilyl)thiazole can also serve as a precursor to 5-stannyl derivatives for Stille couplings—further expanding its sequential coupling utility. Mono-functional building blocks such as 5-bromothiazole or 2-bromothiazole cannot achieve comparable sequential disubstitution without additional protection/deprotection steps that reduce overall yield.

Sequential cross-coupling 2,5-Diaryl thiazole Orthogonal functionalization

2-(Trimethylsilyl)thiazole as Thiazolylazo Photoswitch Precursor: A Functional Application Differentiating TMS-Thiazoles from Halothiazoles

Sahu et al. (2025) developed a one-pot methodology for synthesizing thiazolylazo derivatives by reacting 2-trimethylsilylthiazole with various diazonium salts [1]. This reaction exploits the ipso-substitution reactivity of the C2–TMS group and proceeds under mild conditions with short reaction times and moderate to good yields. The resulting thiazolylazo compounds exhibit excellent E-to-Z isomerization under visible light, with tunable thermal back-isomerization half-lives ranging from seconds to days in acetonitrile. While this study used 2-trimethylsilylthiazole (without the 5-bromo substituent), it establishes a functional application space where 5-bromo-2-(trimethylsilyl)thiazole could serve as a more advanced precursor—the C5–Br bond enabling pre-functionalization of the thiazole core before azo coupling at C2. This contrasts with simple 5-bromothiazole or 2-bromothiazole, which cannot participate in this type of ipso-azo coupling at C2.

Thiazolylazo photoswitches Visible-light isomerization Photopharmacology

5-Bromo-2-(trimethylsilyl)thiazole: Evidence-Backed Application Scenarios for Procurement Decision-Making


Sequential C5-then-C2 Diaryl Thiazole Synthesis in Medicinal Chemistry Lead Optimization

When a medicinal chemistry program requires 2,5-diaryl thiazole scaffolds, 5-bromo-2-(trimethylsilyl)thiazole enables a two-step sequence: (1) Suzuki–Miyaura or Negishi coupling at C5–Br, followed by (2) fluoride-mediated or electrophile-triggered ipso-substitution at C2–TMS. Jensen et al. validated this approach by combining C-2 and C-5 arylation sequences in either order to produce 2,5-diaryl thiazoles . This is structurally impossible with 5-bromothiazole (no C2 protecting group) and requires additional steps with 2-bromothiazole (lithiation–silylation–bromination–coupling). The TMS/Br orthogonality directly reduces step count, cumulative yield loss, and protecting group reagent costs.

C5-Selective Stannylation for Stille Cross-Coupling Diversification

For programs employing Stille coupling methodology, 5-bromo-2-(trimethylsilyl)thiazole can be converted to 2-(trimethylsilyl)-5-(trimethylstannyl)thiazole via lithiation–stannylation in 90% yield with clean regioselectivity . This stannyl derivative then serves as a Stille coupling partner for C5 diversification while retaining the C2–TMS group for subsequent functionalization. The 4-bromo regioisomer cannot provide a C5–SnMe₃ derivative by this route and would instead produce a C4-functionalized product with different steric and electronic properties in downstream targets.

Thiazolylazo Photoswitch Synthesis with Pre-Functionalizable Core

In photopharmacology programs developing visible-light-driven molecular switches, the C2–TMS group in 5-bromo-2-(trimethylsilyl)thiazole enables ipso-substitution with diazonium salts to generate thiazolylazo derivatives with tunable thermal half-lives (seconds to days) . The simultaneous presence of the C5–Br bond allows pre-installation of functional groups, targeting ligands, or fluorophores at C5 before the azo coupling step. This dual functionalization capability is not offered by either 2-(trimethylsilyl)thiazole (no C5 handle) or 5-bromothiazole (no C2 silyl group for azo coupling).

Iterative Cross-Coupling Library Synthesis for Structure–Activity Relationship (SAR) Studies

The orthogonal reactivity of C5–Br (oxidative addition to Pd(0)) and C2–TMS (electrophilic ipso-substitution or fluoride-activated coupling) makes 5-bromo-2-(trimethylsilyl)thiazole an ideal core scaffold for parallel library synthesis [1]. In a typical SAR campaign, diverse aryl/heteroaryl boronic acids are coupled at C5 in parallel, followed by diversification at C2 with various acyl chlorides or aldehydes. This avoids the cross-reactivity and protecting group complications inherent to using dihalothiazoles (e.g., 2,5-dibromothiazole), where chemoselectivity between two C–Br bonds is difficult to control and often results in statistical mixtures.

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